7-methoxy-5-nitro-1H-indole
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Overview
Description
7-Methoxy-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 5th position on the indole ring.
Preparation Methods
The synthesis of 7-methoxy-5-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method includes the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5th position .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
7-Methoxy-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-5-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methoxy-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-5-nitro-1H-indole include other indole derivatives such as:
5-nitroindole: Lacks the methoxy group, which may affect its biological activity.
7-methoxyindole: Lacks the nitro group, which may result in different chemical reactivity and biological properties.
5-methoxy-7-nitroindole: A positional isomer with potentially different properties due to the different arrangement of functional groups.
The uniqueness of this compound lies in the specific combination of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity in distinct ways.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-5-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5-7(11(12)13)4-6-2-3-10-9(6)8/h2-5,10H,1H3 |
InChI Key |
FPHHJNSWCMUVBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2 |
Origin of Product |
United States |
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